![molecular formula C10H9N5 B1615789 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine CAS No. 65795-37-1](/img/structure/B1615789.png)
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Übersicht
Beschreibung
7H-Pyrrolo[3,2-f]chinazolin-1,3-diamin ist ein bevorzugtes chemisches Gerüst, das für seine signifikanten biologischen Aktivitäten bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 7H-Pyrrolo[3,2-f]chinazolin-1,3-diamin beinhaltet eine regioselektive Monoacylierung an verschiedenen Positionen des Moleküls. Effiziente Methoden wurden für die Monoacylierung an den Positionen N1, N3 und N7 entwickelt . Diese Methoden umfassen typischerweise die Verwendung spezifischer Acylierungsmittel unter kontrollierten Bedingungen, um die gewünschte Regioselektivität zu erreichen.
Industrielle Produktionsmethoden: Obwohl detaillierte industrielle Produktionsmethoden nicht leicht verfügbar sind, können die in Labors entwickelten Synthesewege für die Produktion im größeren Maßstab angepasst werden. Der Schlüssel zur industriellen Produktion liegt in der Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Regioselective Monoacylation
The compound undergoes regioselective acylation at distinct nitrogen sites, enabling targeted derivatization:
Key findings:
-
N3-acylated derivatives (e.g., 7f in ) show superior anti-tumor activity (IC₅₀ = 1.2 μM vs. 9.8 μM for parent compound in MDA-MB-468 cells) .
-
Acylation at N7 disrupts hydrogen bonding, compromising solubility.
Alkylation at the 7-Position
The indolic nitrogen (N7) participates in alkylation reactions to generate antibacterial agents:
-
Deprotonate 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine with NaH in DMF.
-
React with alkylating agents (RCH₂–Z or R₁–Z; Z = Cl, Br, I):
-
Heat to 50–80°C for 2–6 hours.
Notable Derivatives :
-
7-(4-Pyridinyl) : Synergizes with sulfamethoxazole (PD₅₀ = 25 mg/kg vs. E. coli in mice) .
-
7-(4-Carbamoylphenyl) : Exhibits antimalarial activity (IC₅₀ = 0.12 μM vs. Plasmodium berghei) .
Sulfonation and Sulfonyl Derivatives
Sulfonyl groups introduced at N7 enhance antibacterial spectrum:
-
Treat with RSO₂–Z (Z = Cl, F) in DMA at 60°C.
-
Example : 7-(4-Methylbenzenesulfonyl) derivative inhibits Staphylococcus aureus (MIC = 2 μg/mL) .
Structure-Activity Relationship :
-
Electron-withdrawing substituents (e.g., -NO₂, -CF₃) on the aryl sulfonyl group improve potency.
Biological Correlations of Reactivity
-
Antibacterial Activity : 7-alkylated derivatives synergize with sulfa drugs, reducing E. coli PD₅₀ from >400 mg/kg to 25 mg/kg .
-
Anticancer Selectivity : N3-acylation minimizes toxicity to normal cells (e.g., 7f shows >100 μM IC₅₀ in human fibroblasts) .
This compound’s versatile reactivity enables precise structural modifications, making it a valuable scaffold for developing targeted therapeutics.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anti-Cancer Activity
Research has demonstrated that derivatives of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine exhibit potent anti-cancer properties. A study focused on its application in breast cancer revealed that specific derivatives, particularly those acylated at the N3 position, showed enhanced potency compared to other modifications. For instance, compound 7f was found to be eight times more effective than the parent compound in inhibiting the growth of MDA-MB-468 breast cancer cells while exhibiting low toxicity to normal human cells .
Mechanism of Action
The mechanism underlying the anti-cancer effects involves targeting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, these compounds can effectively disrupt cancer cell growth pathways.
Antibacterial Properties
This compound and its derivatives have been shown to possess significant antibacterial activity against various strains of bacteria. Notably, studies have indicated efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The compounds exhibit both direct antibacterial effects and potential synergistic effects when combined with traditional antibiotics like sulfonamides .
In Vitro Studies
In vitro testing has confirmed that these compounds can inhibit bacterial growth effectively. For instance, certain derivatives demonstrated enhanced antibacterial activity when tested against resistant strains, indicating their potential as novel therapeutic agents in combating antibiotic resistance .
Antimalarial Activity
The antimalarial potential of this compound has also been explored. Research indicates that specific derivatives exhibit high potency against Plasmodium berghei, a model organism for malaria studies. These findings suggest that the compound could serve as a lead structure for developing new antimalarial drugs .
Chemical Synthesis and Derivatization
The synthesis of this compound involves regioselective monoacylation processes that allow for the creation of a diverse library of derivatives with tailored biological activities. Efficient synthetic routes have been developed to modify various positions on the molecule (N1, N3, N7), enabling researchers to explore structure-activity relationships (SAR) in depth .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to target dihydrofolate reductase (DHFR), exhibiting potent antibacterial activities . The structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the molecule can significantly impact its biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 1,3-Diamino-7H-pyrrolo[3,2-f]chinazolin : Bekannt für seine antibakterielle Wirkung .
- Mono-N-acylierte Pyrrolochinazolin-1,3-diamine : Auf ihre Antitumor-Eigenschaften untersucht .
Einzigartigkeit: 7H-Pyrrolo[3,2-f]chinazolin-1,3-diamin zeichnet sich durch seine signifikanten biologischen Aktivitäten und das Potenzial für weitere chemische Modifikationen zur Verbesserung seiner Eigenschaften aus. Die für diese Verbindung entwickelten regioselektiven Monoacylierungsmethoden haben ihren chemischen Raum erweitert und ermöglichen die Synthese einer fokussierten Bibliothek von Derivaten mit unterschiedlichen biologischen Aktivitäten .
Biologische Aktivität
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine (commonly referred to as PQD) is recognized as a privileged chemical scaffold with a diverse array of biological activities. This compound and its derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of PQD, highlighting its mechanisms of action, structure-activity relationships (SAR), and significant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Dihydrofolate Reductase (DHFR) : PQD derivatives have shown potent inhibition of DHFR, an enzyme critical for DNA synthesis in various organisms, making it a target for anticancer and antibacterial therapies .
- Thrombin Receptor Antagonism : Some derivatives function as antagonists to thrombin receptors, which are involved in platelet activation and coagulation pathways .
- Antiparasitic Activity : PQD has demonstrated efficacy against Plasmodium species, the causative agents of malaria, showcasing its potential as an antimalarial agent .
Structure-Activity Relationship (SAR)
Research has shown that the biological potency of PQD can be significantly influenced by structural modifications. A study focused on regioselective monoacylation revealed that:
- N3-acylated Compounds : These compounds typically exhibited enhanced potency compared to N1-acylated counterparts. For instance, compound 7f was found to be eight times more potent than the parent compound in inhibiting MDA-MB-468 breast cancer cells .
- Solubility Considerations : Modifications at the N7 position were associated with reduced solubility, which could impact bioavailability and therapeutic efficacy .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of PQD:
- Breast Cancer Research : A focused library of mono-N-acylated pyrroloquinazoline-1,3-diamines was screened for anti-breast cancer activity. The study identified compound 7f as having significant potency without toxicity to normal human cells .
- Antimalarial Efficacy : In vivo studies demonstrated that certain derivatives could cure infections in Aotus monkeys infected with Plasmodium vivax at doses as low as 1 mg/kg .
- Antibacterial Activity : Research indicated that some PQD derivatives exhibit synergistic effects when combined with other antibiotics like sulfamethoxazole, enhancing their antibacterial efficacy .
Eigenschaften
IUPAC Name |
4H-pyrrolo[3,2-f]quinazoline-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-9-8-5-3-4-13-6(5)1-2-7(8)14-10(12)15-9/h1-4H,11H2,(H3,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJMBWNFQVCGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C(N2)N)N)C3=CC=NC3=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215982 | |
Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65795-37-1 | |
Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065795371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000758537 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H-PYRROLO(3,2-F)QUINAZOLINE-1,3-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMA7VBB8RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.